molecular formula C10H14N2S B13285489 2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine

2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine

Cat. No.: B13285489
M. Wt: 194.30 g/mol
InChI Key: XTFVPDZFDWIBDZ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine is a heterocyclic compound that features both a pyridine ring and a pyrrolidine ring connected via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine typically involves the reaction of pyridine-2-thiol with pyrrolidine derivatives. One common method includes the nucleophilic substitution reaction where pyridine-2-thiol reacts with a pyrrolidine derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands for catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfanyl group can participate in redox reactions, while the pyridine and pyrrolidine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-ylmethylamine: Similar in structure but lacks the sulfanyl linkage.

    Pyridine-2-thiol: Contains the pyridine ring and sulfanyl group but lacks the pyrrolidine ring.

    Pyrrolidin-2-one: Contains the pyrrolidine ring but lacks the pyridine ring and sulfanyl group.

Uniqueness

2-(Pyrrolidin-2-ylmethylsulfanyl)-pyridine is unique due to the presence of both pyridine and pyrrolidine rings connected via a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

2-(pyrrolidin-2-ylmethylsulfanyl)pyridine

InChI

InChI=1S/C10H14N2S/c1-2-6-12-10(5-1)13-8-9-4-3-7-11-9/h1-2,5-6,9,11H,3-4,7-8H2

InChI Key

XTFVPDZFDWIBDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CSC2=CC=CC=N2

Origin of Product

United States

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